Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]-
Overview
Description
Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- is a compound belonging to the class of acetamides It is characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- typically involves the acylation of an amine with an acid chloride or anhydride. The reaction conditions often include the use of suitable catalysts and solvents to facilitate the reaction. For instance, the preparation might involve the reaction of 3-(1-azepanyl)propylamine with 2-cyclohexyl-2-phenylacetyl chloride in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- can undergo various chemical reactions, including:
Oxidation: This reaction could involve the conversion of the amide group to a corresponding carboxylic acid or other oxidized forms.
Reduction: The compound could be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions would vary based on the desired reaction, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions would depend on the specific reaction pathway For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols
Scientific Research Applications
Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1-azepanyl)propyl]-N-methylamine: This compound shares the azepane ring but differs in the other substituents.
N-[3-(1-azepanyl)propyl]-4-methoxybenzamide: Similar in structure but with a methoxybenzamide group instead of the cyclohexyl-phenylacetamide moiety.
Uniqueness
Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O/c26-23(24-16-11-19-25-17-9-1-2-10-18-25)22(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3,5-6,12-13,21-22H,1-2,4,7-11,14-19H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKAAJMNNVUNDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933167 | |
Record name | N-[3-(Azepan-1-yl)propyl]-2-cyclohexyl-2-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147614-21-9 | |
Record name | MR 16728 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147614219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(Azepan-1-yl)propyl]-2-cyclohexyl-2-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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